Copper I hexafluoropentanedionate-2-butyne complex

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

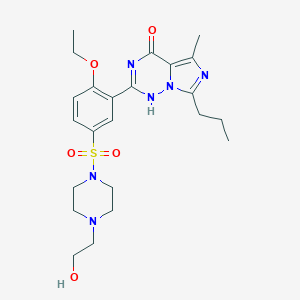

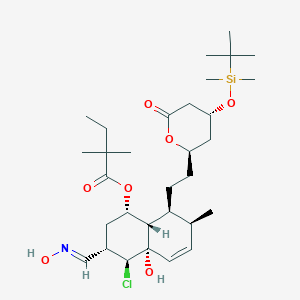

Copper(I) complexes have been extensively studied due to their interesting chemical properties and potential applications in various fields, including catalysis, materials science, and organic synthesis. The copper(I) hexafluoropentanedionate-2-butyne complex, while not directly mentioned in the provided papers, can be inferred to have similar properties to those of other copper(I) complexes with β-diketonate ligands and alkyne stabilization .

Synthesis Analysis

The synthesis of copper(I) complexes often involves the use of β-diketonate ligands, which can stabilize the copper(I) ion in various coordination geometries. For instance, the synthesis of β-diketonate copper(I) complexes containing the ene-yne 2-methyl-1-hexen-3-yne has been reported, where the triple bond is η^2-coordinated to the copper atom . This suggests that similar synthetic strategies could be employed for the synthesis of copper(I) hexafluoropentanedionate-2-butyne complexes.

Molecular Structure Analysis

The molecular structure of copper(I) complexes is influenced by the ligands present. In the case of β-diketonate copper(I) complexes, a planar coordination around the copper ion is found to be the most stable, with significant energy differences compared to a tetrahedral structure . This indicates that the copper(I) hexafluoropentanedionate-2-butyne complex may also exhibit a planar coordination geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(I) complexes are closely related to their molecular structure and the nature of their ligands. For instance, the coordination of copper(I) to terminal alkynes can lead to weakening of the C≡C and Csp-H bonds, as evidenced by vibrational spectra and NMR analysis . The thermal behavior of copper(I) complexes can also be studied using thermogravimetry to evaluate their stability and decomposition pathways . The electrochemical properties, such as the redox behavior of copper(I/II) couples, can be influenced by the ligands and the solvent environment .

科学的研究の応用

Antimicrobial and DNA Interaction Applications

- Schiff base ligands, including those related to copper complexes, have shown significant antimicrobial activity and the ability to bind and cleave DNA. This suggests their potential for therapeutic applications, especially where copper(II) complexes intercalate with DNA, enhancing nuclease activity in the presence of hydrogen peroxide, and showing good antimicrobial activity against various bacteria and fungi (Jayaseelan, Prasad, Vedanayaki, & Rajavel, 2016).

Theoretical Chemical Reaction Studies

- Density Functional Theory (DFT) calculations have explored the copper-catalyzed hydroarylation of alkynes, offering insights into the mechanisms of copper-catalyzed reactions. This theoretical work aids in understanding the regioselectivity and the influence of electron-withdrawing groups on such reactions, paving the way for more efficient catalytic processes (Yamamoto, 2018).

Protein Interaction Studies

- Copper(II) complexes' interactions with human serum albumin (HSA) have been studied, revealing that such complexes are strong binders to HSA. These findings are crucial for developing copper-based drugs and understanding their transport and efficacy in biological systems (Guhathakurta, Pradhan, Das, Bandyopadhyay, Lu, Zhu, & Naskar, 2017).

Catalysis and Organic Synthesis

- Research into copper(I) complexes has demonstrated their utility in various organic transformations, such as the synthesis of enynes via copper(I)-catalyzed cross-coupling reactions. These studies highlight the potential of copper catalysts in organic synthesis, providing efficient pathways for the formation of complex molecules (Shao & Shi, 2007).

Safety and Hazards

The safety information for Copper I hexafluoropentanedionate-2-butyne complex indicates that it has a hazard class code of R36/37/38 . The safety instructions include S26; S36/37/39 . Further safety data indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

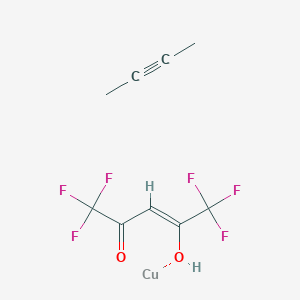

IUPAC Name |

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C4H6.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-4-2;/h1,12H;1-2H3;/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJVGQJRXDNST-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8CuF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11001889 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)